molecular formula C4H9NO2S B3029571 1,4-Oxathiane sulfoximine CAS No. 708257-15-2

1,4-Oxathiane sulfoximine

Cat. No. B3029571
M. Wt: 135.19
InChI Key: UGKYIHYYWHSBPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Oxathiane sulfoximine is a chemical compound that falls within the broader class of organic sulfur compounds. These compounds are of significant interest in the field of organic synthesis due to their potential applications in pharmaceuticals and as ligands in asymmetric synthesis. The papers provided discuss various aspects of oxathiane derivatives, including their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of oxathiane derivatives and related compounds has been explored in several studies. Paper describes a modular asymmetric synthesis approach for creating sulfinamide auxiliaries from N-sulfonyl-1,2,3-oxathiazolidine-2-oxide agents. This method allows for the production of several sulfinamide ligands with high yields and enantiopurities. Paper presents a divergent approach for synthesizing N-1,2,4-oxadiazole substituted sulfoximines from N-cyano sulfoximines, highlighting the method's broad substrate scope and functional group tolerability. Paper reports a regioselective multicomponent reaction for synthesizing 1,4-oxathiane derivatives, emphasizing the method's simplicity and atom economy. Paper revisits sulfene additions to enaminoketones, leading to the synthesis of highly substituted 1,2-oxathiine 2,2-dioxides.

Molecular Structure Analysis

The molecular structure of oxathiane derivatives is crucial for understanding their reactivity and potential applications. Paper investigates the rearrangement of 1,3-oxathiolane sulfoxides, determining the structure of the rearrangement products through spectroscopic methods and mass spectrometry. The study confirms the formation of dihydro-1,4-oxathiin as the product of a sigmatropic rearrangement.

Chemical Reactions Analysis

Oxathiane derivatives participate in various chemical reactions that can be exploited for synthetic purposes. Paper explores the reactivity of a new type of sultone, 1,4-dialkyl-9-oxo-9H-indeno[1,2-d][1,2]oxathiin 3,3-dioxides, proposing a mechanism for their formation and describing subsequent reactions such as bromination and conversion to pyrazolium sulfonates. Paper describes the formation of 1,3-oxathioles by reactions of carbonyl-stabilized sulfonium ylides with elemental sulfur, providing a simple method for constructing these ring systems. Paper details the synthesis of 4H-1,3-oxathiins through heterocycloaddition reactions, which can be further oxidized to S-oxides.

Physical and Chemical Properties Analysis

While the provided papers do not explicitly detail the physical and chemical properties of 1,4-oxathiane sulfoximine, they do provide insights into the properties of closely related compounds. The stability, reactivity, and potential for further functionalization of these compounds are inferred from the synthetic methods and chemical reactions described. For instance, the use of environmentally friendly solvents and the ability to perform reactions on a gram scale, as mentioned in paper , suggest practical considerations for the physical handling and scalability of these compounds.

Scientific Research Applications

Application 1: Synthesis of Triaryl 1,4-Oxathiins

  • Summary of the Application : 1,4-Oxathiins are valued for a breadth of bioactivities and are known commercial fungicides . This study explores a novel preparation of 2,3,6-trisubstituted 1,4-oxathiin-S,S-dioxides via the reaction of benzyl 1-alkynyl sulfones and aryl aldehydes under basic conditions .
  • Methods of Application : The preparation is hindered by the base sensitivity of the products, and a ring-opened by-product typically contaminates the reaction mixture . A DFT assessment of the overall system includes a lithium counterion and offers possible pathways for the incorporation of the aldehyde, the cyclization step, and the requisite proton transfers .
  • Results or Outcomes : The practical work uncovers a new reaction pathway to create a family of novel 1,4-oxathiin-S,S-dioxides whereas the computational work offers an understanding of the structures and possible mechanisms involved .

Application 2: Sulfide C−H Functionalization

  • Summary of the Application : Functionalized sulfides are important in many areas of science, ranging from chemical biology through drug discovery to organic materials chemistry . This study showcases three modes of α-sulfur C−H functionalization; cyanation, alkenylation, and alkynylation .
  • Methods of Application : Using inexpensive and commercially available riboflavin tetraacetate and visible light, decoration of both feedstock and complex sulfides proceeds in a good yield and with high selectivity . Methionine-containing peptides can also be selectively functionalized .
  • Results or Outcomes : The study provides a general reaction platform for sulfide functionalization by showcasing three modes of α-sulfur C−H functionalization .

Application 3: Chiral Sulfur Connection

  • Summary of the Application : Sulfoximines and sulfilimines are referred to as “chemical chameleons” for asymmetric synthesis . They constitute a new class of chiral ligands, which have also been studied for their bioactivity as antibiotics, antithrombotics and tumor metastasis inhibitors .
  • Methods of Application : The synthesis and catalytic applications of sulfoximines and sulfilimines, as well as the synthetic and spectroscopic investigation of their N-acylated derivatives, were recently reviewed . A simple and safe, high-yield, two-step procedure for the synthesis of NH-sulfoximines and -sulfilimines has been developed .
  • Results or Outcomes : The practical work uncovers a new reaction pathway to create a family of novel sulfoximines and sulfilimines .

Application 4: Oxidative Coupling with Sulfoximines

  • Summary of the Application : A catalytic oxidative addition of sulfoximines to naphthoquinones via C–H functionalization has been achieved .
  • Methods of Application : This method uses an iron catalytic system, which exhibits good reactivity and high regioselectivity in the presence of visible light .
  • Results or Outcomes : This is the first report offering an efficient protocol for obtaining (naphtho)quinone-sulfoximine hybrid analogs in moderate to good yields with wide scope for both the substrates .

Application 5: Preparation of an Intermediate for AZD6738

  • Summary of the Application : The application from AstraZeneca in the preparation of an intermediate for AZD6738 .
  • . The reaction was performed in a mixture of toluene and methanol to facilitate an aqueous extractive work-up .
  • Results or Outcomes : The sulfoximine-containing intermediate was successfully synthesized and isolated, demonstrating the potential of sulfoximines in pharmaceutical chemistry .

Application 6: Chiral Sulfur Connection

  • Summary of the Application : Sulfoximines, sulfilimines, sulfinimides, sulfonimidates and sulfonimidamides are referred to as “chemical chameleons” for asymmetric synthesis . They constitute a new class of chiral ligands, which have also been studied for their bioactivity as antibiotics, antithrombotics and tumor metastasis inhibitors .
  • Methods of Application : The synthesis and catalytic applications of these compounds, as well as the synthetic and spectroscopic investigation of their N-acylated derivatives, were recently reviewed . A simple and safe, high-yield, two-step procedure for the synthesis of NH-sulfoximines and -sulfilimines has been developed .
  • Results or Outcomes : The practical work uncovers a new reaction pathway to create a family of novel sulfoximines and sulfilimines .

Application 7: Oxidative Coupling with Sulfoximines

  • Summary of the Application : A catalytic oxidative addition of sulfoximines to naphthoquinones via C–H functionalization has been achieved .
  • Methods of Application : This method uses an iron catalytic system, which exhibits good reactivity and high regioselectivity in the presence of visible light .
  • Results or Outcomes : This is the first report offering an efficient protocol for obtaining (naphtho)quinone-sulfoximine hybrid analogs in moderate to good yields with wide scope for both the substrates .

Application 8: Preparation of an Intermediate for AZD6738

  • Summary of the Application : The application from AstraZeneca in the preparation of an intermediate for AZD6738 .
  • . The reaction was performed in a mixture of toluene and methanol to facilitate an aqueous extractive work-up .
  • Results or Outcomes : The sulfoximine-containing intermediate was successfully synthesized and isolated, demonstrating the potential of sulfoximines in pharmaceutical chemistry .

Safety And Hazards

While specific safety data for 1,4-Oxathiane sulfoximine is not available, general safety data for 1,4-Oxathiane indicates that it is moderately toxic by ingestion, mildly toxic by inhalation, and can cause skin and eye irritation .

properties

IUPAC Name

4-imino-1,4-oxathiane 4-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c5-8(6)3-1-7-2-4-8/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKYIHYYWHSBPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=N)(=O)CCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717172
Record name 4-Imino-1,4lambda~6~-oxathian-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Oxathiane sulfoximine

CAS RN

708257-15-2
Record name 4-Imino-1,4lambda~6~-oxathian-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Oxathiane sulfoximine
Reactant of Route 2
1,4-Oxathiane sulfoximine
Reactant of Route 3
1,4-Oxathiane sulfoximine
Reactant of Route 4
1,4-Oxathiane sulfoximine
Reactant of Route 5
1,4-Oxathiane sulfoximine
Reactant of Route 6
1,4-Oxathiane sulfoximine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.